molecular formula C11H18O B12675489 1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one CAS No. 93904-57-5

1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one

Cat. No.: B12675489
CAS No.: 93904-57-5
M. Wt: 166.26 g/mol
InChI Key: LRDNMLFVQONIOF-UHFFFAOYSA-N
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Description

EINECS 299-796-2, also known as 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with ethyl magnesium bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone involves the catalytic hydrogenation of 3,5,5-trimethylcyclohex-2-en-1-one followed by a Friedel-Crafts acylation reaction. This method ensures high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ethanone group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexene ring structure allows for hydrophobic interactions with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5,5-trimethylcyclohexyl)ethanone: Similar structure but lacks the double bond in the cyclohexene ring.

    1-(3,5-dimethyl-3-cyclohexen-1-yl)ethanone: Similar structure with one less methyl group.

Uniqueness

1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the fragrance industry.

Properties

CAS No.

93904-57-5

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(3,5,5-trimethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C11H18O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h6,10H,5,7H2,1-4H3

InChI Key

LRDNMLFVQONIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)C(=O)C)(C)C

Origin of Product

United States

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